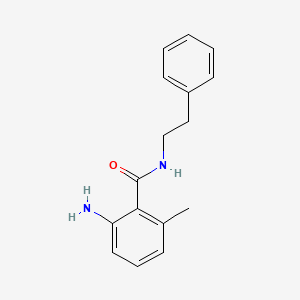

2-amino-6-methyl-N-(2-phenylethyl)benzamide

Description

Retrosynthetic Analysis of 2-Amino-6-methyl-N-(2-phenylethyl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical synthetic route.

The most logical disconnection for this compound is at the amide bond (C-N bond). This is a standard and reliable disconnection in organic synthesis. This cleavage reveals two primary precursors: a carboxylic acid component and an amine component.

Disconnection of the Amide Bond: The bond between the carbonyl carbon and the nitrogen atom is retrosynthetically cleaved. This leads to the identification of 2-amino-6-methylbenzoic acid as the carboxylic acid precursor and 2-phenylethanamine as the amine precursor.

This disconnection is highly favorable as it breaks the molecule down into two readily accessible or synthetically straightforward fragments.

Based on the retrosynthetic analysis, the key starting materials are:

2-amino-6-methylbenzoic acid: This substituted anthranilic acid derivative serves as the acyl donor.

2-phenylethanamine (Phenethylamine): This primary amine acts as the nucleophile.

These starting materials can be utilized in both convergent and linear synthetic approaches.

Convergent Synthesis: In a convergent approach, the two key precursors, 2-amino-6-methylbenzoic acid and 2-phenylethanamine, are prepared separately and then combined in the final step to form the target molecule. This is generally the most efficient and direct approach for this specific target.

Linear Synthesis: A linear synthesis would involve building the molecule step-by-step from a simpler starting material. For instance, one could start with a simpler benzene (B151609) derivative and introduce the necessary functional groups (amino, methyl, and the N-(2-phenylethyl)carboxamide) in a sequential manner. However, given the availability of the key precursors, a convergent approach is more practical.

Classical and Contemporary Amide Bond Formation Strategies

The formation of the amide bond between 2-amino-6-methylbenzoic acid and 2-phenylethanamine can be accomplished using a variety of methods, ranging from classical reactions involving activated carboxylic acid derivatives to modern techniques that utilize specialized coupling reagents.

A common and well-established method for amide synthesis involves the activation of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

One of the most traditional methods for forming amides is the reaction of an amine with an acid chloride or anhydride. This method, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base, is highly reliable.

The first step in this sequence is the conversion of 2-amino-6-methylbenzoic acid to its corresponding acid chloride, 2-amino-6-methylbenzoyl chloride. This can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being a common choice. The reaction typically proceeds by refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent.

Once the acid chloride is formed, it is then reacted with 2-phenylethanamine. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.

A similar approach can be taken using a carboxylic acid anhydride, though the acid chloride route is generally more common due to the higher reactivity of the acid chloride.

Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine without the need to isolate a highly reactive intermediate like an acid chloride. These reagents activate the carboxylic acid in situ to form an active ester or a similarly reactive species, which then readily reacts with the amine. This approach is often milder and can be more tolerant of other functional groups in the molecule.

There is a wide array of coupling reagents available, each with its own advantages in terms of reactivity, cost, and the nature of the byproducts formed. These reagents are broadly categorized into carbodiimides and phosphonium (B103445) or aminium salts.

Carbodiimide-Based Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for amide bond formation. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be difficult to remove. peptide.com DIC is often preferred in solid-phase synthesis as its urea (B33335) byproduct is more soluble. peptide.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also available, which are particularly useful when the byproducts need to be removed by aqueous extraction. peptide.com To minimize side reactions and reduce racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its less explosive alternatives are often used in conjunction with carbodiimides. merckmillipore.comiris-biotech.de

Phosphonium and Aminium (Uronium/Guanidinium)-Based Coupling Reagents: These reagents are generally more reactive and efficient than carbodiimides and are particularly useful for sterically hindered substrates. merckmillipore.comsigmaaldrich.com They react with the carboxylic acid to form activated esters that readily undergo aminolysis.

Some of the most common phosphonium-based reagents include:

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): A highly effective coupling reagent.

PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to BOP but produces less hazardous byproducts. peptide.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective coupling reagent. peptide.com

Common aminium-based reagents include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and efficient coupling reagent. peptide.com

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): Similar in reactivity to HBTU. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): One of the most effective coupling reagents, especially for difficult couplings, due to the formation of highly reactive OAt esters. sigmaaldrich.com

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent known for its high reactivity and water-soluble byproducts, making it a "greener" option. iris-biotech.deacs.org

The choice of coupling reagent and reaction conditions (solvent, base, temperature) will depend on the specific substrates and the desired scale of the reaction. For the synthesis of this compound, a standard coupling reagent like HBTU or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) would likely be very effective.

| Coupling Reagent Class | Examples | Common Additives | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | Widely used, cost-effective. Byproduct removal can be an issue (DCC). peptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | --- | High reactivity, suitable for hindered substrates. peptide.comsigmaaldrich.com |

| Aminium (Uronium) Salts | HBTU, TBTU, HATU, COMU® | --- | Very efficient, fast reaction times. HATU is excellent for difficult couplings. COMU® offers "green" advantages. peptide.comsigmaaldrich.comacs.org |

Properties

IUPAC Name |

2-amino-6-methyl-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-12-6-5-9-14(17)15(12)16(19)18-11-10-13-7-3-2-4-8-13/h2-9H,10-11,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAGFLMCRJKPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Amide Bond Formation Strategies

Peptide Coupling Reagents in Benzamide (B126) Synthesis

To facilitate the formation of the amide bond between a carboxylic acid and an amine, a range of coupling reagents, initially developed for peptide synthesis, are widely employed. uniurb.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bachem.com The choice of coupling reagent can significantly influence the reaction's efficiency and the purity of the final product.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are classic reagents for amide bond formation. The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide.

EDC is often preferred due to its water-solubility, which simplifies the purification process as the urea (B33335) byproduct can be easily washed away. bachem.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce the risk of racemization if chiral centers are present. peptide.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Abbreviation | Key Features | Byproduct Solubility |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive, highly effective | Insoluble in most organic solvents |

Phosphonium (B103445) and aminium (or uronium) salts represent a more modern and often more efficient class of coupling reagents. Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are known for their high coupling efficiency, even with sterically hindered substrates. uni-kiel.de

These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ. uni-kiel.de HATU, which is based on the less acidic and more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is particularly effective for challenging couplings. uni-kiel.de

Table 2: Overview of Phosphonium and Aminium Salt Coupling Reagents

| Reagent | Abbreviation | Activating Additive Incorporated | Advantages |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | HOBt | High efficiency, low racemization |

Chemo- and Regioselectivity Considerations in Amidation

A primary challenge in the synthesis of 2-amino-6-methyl-N-(2-phenylethyl)benzamide is the potential for the amino group on the benzoic acid precursor to interfere with the amidation reaction. Direct coupling of 2-amino-6-methylbenzoic acid with 2-phenylethylamine can lead to self-condensation or other side reactions, as the amino group of one molecule can react with the activated carboxylic acid of another.

To circumvent this, two main strategies can be employed:

Use of a Nitro Precursor: A more straightforward approach is to start with 2-nitro-6-methylbenzoic acid. The nitro group is non-nucleophilic and does not interfere with the amide bond formation with 2-phenylethylamine. The resulting 2-nitro-6-methyl-N-(2-phenylethyl)benzamide can then be selectively reduced to the target compound in a subsequent step. This two-step sequence ensures high chemoselectivity.

Amine Protection: Alternatively, the amino group of 2-amino-6-methylbenzoic acid can be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. jk-sci.comfishersci.co.uk The Boc group is stable under many amide coupling conditions and can be readily removed later in the synthesis, typically by treatment with a strong acid like trifluoroacetic acid (TFA). jk-sci.comacsgcipr.org This strategy adds steps to the synthesis (protection and deprotection) but allows for the direct use of the aminobenzoic acid skeleton. creative-peptides.com

Introduction of the 2-Amino Group

The introduction of the 2-amino functionality is a key transformation in the synthesis of the title compound, most commonly achieved after the formation of the benzamide core.

Reduction of Nitro Precursors

The reduction of a nitro group is a reliable and widely used method for the synthesis of anilines. In the context of synthesizing this compound, the precursor 2-nitro-6-methyl-N-(2-phenylethyl)benzamide would be subjected to reductive conditions.

A variety of methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being one of the most common and efficient. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and provides high yields of the corresponding amine.

Table 3: Common Catalysts for the Reduction of Aromatic Nitro Compounds

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, moderate cost |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Highly active, effective for a wide range of substrates |

Other reducing agents that can be employed include metals in acidic media (e.g., tin or iron in HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Direct Amination Strategies

While the reduction of a nitro precursor is the more traditional and often more practical approach for this specific target, modern organic synthesis has seen the development of direct C-H amination reactions. These methods involve the direct conversion of a C-H bond on an aromatic ring to a C-N bond.

For instance, iron-catalyzed ortho-amination of aromatic carboxamides has been reported, utilizing a directing group to achieve regioselectivity. nih.gov However, these methods often require specific directing groups and carefully optimized conditions, and their application to a substrate like 6-methyl-N-(2-phenylethyl)benzamide for the introduction of a 2-amino group would need to be specifically developed. Given the efficiency of the nitro-reduction pathway, direct amination would be a less common choice for the synthesis of this particular compound.

Incorporation of the 6-Methyl Group

The introduction of the methyl group at the 6-position of the benzamide ring is a critical step that can be achieved through two primary strategies: starting with an already methylated aromatic ring or by introducing the methyl group at a later stage of the synthesis.

Pre-existing Methylation on Aromatic Ring

The most direct approach to incorporate the 6-methyl group is to begin with a precursor that already contains this functionality. The synthesis of 2-amino-6-methylbenzoic acid typically starts from 2-methyl-6-nitrobenzoic acid. This nitro-substituted precursor can be synthesized through the oxidation of 3-nitro-o-xylene. In a co-production method, 3-nitro-o-xylene is oxidized using dilute nitric acid and oxygen, which yields a mixture of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

The subsequent step involves the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. This method provides a reliable route to 2-amino-6-methylbenzoic acid, ensuring the methyl group is in the desired position from the outset.

Late-Stage Methylation Approaches

Late-stage functionalization, particularly C-H activation, offers an alternative strategy to introduce a methyl group onto a pre-formed benzamide scaffold. While direct C-H methylation at the 6-position of an N-substituted benzamide is not extensively documented for this specific molecule, general methodologies for late-stage methylation of complex molecules are emerging. These methods often employ transition metal catalysts, such as palladium, to selectively activate a C-H bond and introduce a methyl group. For instance, palladium-catalyzed C-H activation has been used for the methylation of various aromatic compounds.

Another potential approach involves a directed C-H functionalization strategy. The amide group itself can act as a directing group, guiding a metal catalyst to the ortho C-H bonds. However, in the case of 2-amino-N-(2-phenylethyl)benzamide, the presence of the amino group would likely direct the functionalization to the positions ortho to it (the 3 and 5 positions). Therefore, a late-stage methylation at the 6-position would require a more sophisticated strategy, possibly involving a removable directing group or a catalyst system with unique steric and electronic properties to favor the more hindered 6-position.

Synthetic Routes to the 2-Phenylethylamine Precursor

2-Phenylethylamine is a readily available chemical, but several synthetic routes exist for its preparation in a laboratory setting. A common and efficient method is the reduction of benzyl (B1604629) cyanide (phenylacetonitrile). This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Catalytic hydrogenation is often preferred for its milder conditions and higher yields. A typical procedure involves the use of a Raney nickel catalyst under hydrogen pressure. The presence of ammonia (B1221849) during the reduction can help to minimize the formation of secondary amine byproducts.

Alternative routes to 2-phenylethylamine include the reduction of β-nitrostyrene and the Gabriel synthesis from 2-phenylethyl halide.

Novel Synthetic Approaches and Catalyst Applications

Recent advances in organic synthesis have introduced novel catalytic methods for amide bond formation that can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Amidation

Transition metal catalysts, particularly those based on palladium and copper, have been developed for C-N bond formation reactions. While often used for the coupling of aryl halides with amines, some catalytic systems can facilitate the direct amidation of carboxylic acids. For instance, copper-catalyzed amidation of ortho-halobenzoic acids with amines provides a route to N-aryl anthranilic acid derivatives. acs.orgorganic-chemistry.org A similar strategy could be envisioned starting from a halogenated precursor of 2-amino-6-methylbenzoic acid.

More direct approaches involve the rhodium(III)-catalyzed amidation of aryl C-H bonds with isocyanates, which offers an atom-economical route to anthranilamides. nih.gov Although this method is demonstrated for the synthesis of N-acyl anthranilamides, its principles could potentially be adapted for the synthesis of the target compound.

Below is a table summarizing various coupling reagents that can be considered for the synthesis, along with their common characteristics.

| Coupling Reagent | Class | Key Features |

| HATU | Uronium Salt | High reactivity, effective for sterically hindered couplings, low racemization. |

| HCTU | Uronium Salt | Similar to HATU, often more cost-effective. |

| PyBOP | Phosphonium Salt | Good for routine couplings, generates HOBt as a byproduct. |

| DCC/DIC | Carbodiimide | Classical coupling agents, can cause racemization, byproduct removal can be challenging. |

| EDC | Carbodiimide | Water-soluble carbodiimide, easier byproduct removal. |

Flow Chemistry Applications in Benzamide Synthesis

Flow chemistry has emerged as a transformative technology in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of benzamides and related amide compounds. nih.govstolichem.comamf.ch This approach involves conducting chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amf.chpolimi.it The key benefits of this methodology include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and seamless scalability. stolichem.comamf.chnih.gov These features make flow chemistry particularly well-suited for optimizing the synthesis of benzamides, a critical structural motif in many pharmaceuticals and fine chemicals. nih.govacs.org

The application of flow chemistry to amide bond formation has been a significant area of research. nih.gov Continuous-flow systems allow for the safe handling of hazardous reagents and intermediates by generating them in situ and immediately consuming them in the subsequent reaction step. stolichem.comnih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. nih.gov Furthermore, the high surface-area-to-volume ratio in flow reactors facilitates rapid heating and cooling, enabling reactions to be performed at temperatures above the solvent's boiling point under superheated conditions, which can significantly accelerate reaction rates. polimi.it

Several research groups have demonstrated the successful synthesis of various benzamide derivatives using flow chemistry. These studies often report higher yields, shorter reaction times, and improved product purity compared to conventional batch methods. acs.org For instance, the synthesis of N-substituted benzamides has been achieved through various coupling methodologies adapted to flow systems. indexcopernicus.comnih.gov These often involve the use of packed-bed reactors containing immobilized reagents or catalysts, which simplifies purification by eliminating the need to remove spent reagents from the product stream.

The integration of flow chemistry with other enabling technologies, such as photochemistry, electrochemistry, and microwave irradiation, has further expanded the synthetic possibilities for benzamide synthesis. acs.orgyoutube.com For example, photochemical transformations that are often inefficient in batch due to light attenuation can be performed with high efficiency in flow reactors with small path lengths, ensuring uniform irradiation of the reaction mixture. nih.govacs.org Similarly, electrochemical reactions can benefit from the precise control over electrode distance and mass transport in a flow setup. youtube.com

While specific studies detailing the synthesis of this compound using flow chemistry are not extensively documented, the general principles and established methodologies for the continuous synthesis of other substituted benzamides are directly applicable. The knowledge gained from these studies provides a strong foundation for developing a continuous-flow process for the synthesis of this specific compound, potentially leading to a more efficient, safer, and scalable manufacturing process.

Table 1: Examples of Benzamide Synthesis in Flow Chemistry

| Reactants | Reagents/Catalyst | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2-chlorotoluene, Benzamide | Not specified | Stainless-steel coil reactor | 15 min | Not specified | 83% | nih.gov |

| Acyclic aryl triazine precursors | Violet light (420 nm) | Coil reactor (10 mL) | 10 min | 22–25 | Excellent | nih.govacs.org |

| Benzoic acid, Amine | DPDTC | Tandem reactor | Not specified | Not specified | 97% | acs.org |

| 4-Methylbenzene-1,3-diamine, Benzoic anhydride | Not specified | Microreactor | 10 min | Not specified | 85.7% | researchgate.net |

Chemical Reactivity and Derivatization Studies

Reactivity of the Benzamide (B126) Amide Linkage

The amide bond is known for its stability, a characteristic that generally necessitates forceful conditions for its chemical transformation. researchgate.net

Hydrolysis and Transamidation Reactions

Hydrolysis: The cleavage of the N-(2-phenylethyl)benzamide linkage to yield 2-amino-6-methylbenzoic acid and 2-phenylethanamine would require significant energy input. Typically, amide hydrolysis is achieved through refluxing in strong aqueous acid or base. researchgate.net Milder, non-aqueous methods have been developed, such as using sodium hydroxide (B78521) in a dichloromethane/methanol solvent system, which can be effective for secondary and tertiary amides. researchgate.net However, primary and secondary amides are often resistant to hydrolysis under milder conditions. researchgate.net

Transamidation: This process involves the exchange of the amine portion of the amide. Such reactions are challenging and often require catalysts or activation agents. Metal-free approaches may use activators like trimethylsilyl (B98337) chloride (TMSCl) at high temperatures (e.g., 160 °C) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP). researchgate.net Various metal catalysts, including those based on iron, can also facilitate transamidation, though the reaction scope can vary depending on the specific amide and amine substrates. nih.gov For a sterically hindered secondary amide like 2-amino-6-methyl-N-(2-phenylethyl)benzamide, achieving efficient transamidation would likely require optimized catalytic systems and potentially harsh reaction conditions. researchgate.netnih.gov

Table 1: Illustrative Conditions for Amide Bond Cleavage (Based on Analogous Systems)

| Reaction | Reagents & Conditions | Expected Products | Citation(s) |

| Acid Hydrolysis | Concentrated HCl (aq.), Reflux | 2-amino-6-methylbenzoic acid, 2-phenylethanamine | researchgate.net |

| Base Hydrolysis | Concentrated NaOH (aq.), Reflux | Sodium 2-amino-6-methylbenzoate, 2-phenylethanamine | researchgate.net |

| Transamidation | Primary Amine (R-NH2), TMSCl, NMP, 160°C | 2-amino-6-methyl-N-R-benzamide, 2-phenylethanamine | researchgate.net |

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of a secondary amide is generally a poor nucleophile, making direct alkylation difficult. stackexchange.com To achieve N-alkylation, the amide must typically be deprotonated first using a strong base, such as sodium hydride (NaH), to form the corresponding amidate anion, which is a much stronger nucleophile. stackexchange.com This anion can then react with an alkyl halide. Alternatively, catalytic methods employing alcohols as alkylating agents in the presence of cobalt or iron catalysts have been developed for primary amides and could potentially be adapted. researchgate.netnih.gov Acid-catalyzed methods using alcohols that form highly stabilized carbocations are also known. flvc.org

N-Acylation: The reaction of the secondary amide with an acylating agent, such as an acyl chloride or anhydride, would yield an imide. This transformation is a common method for synthesizing imides and is a well-researched area of organic chemistry. bath.ac.uk The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Chemical Transformations of the Aromatic Ring

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the electronic effects of its three substituents: the amino group, the methyl group, and the benzamide group.

Functional Group Interconversions on Aromatic Substituents

The existing substituents on the aromatic ring can be chemically modified. The methyl group, for instance, could potentially be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions, although this could also affect other parts of the molecule. The primary amine offers a much wider range of synthetic possibilities, as detailed in the following section.

Reactivity of the Primary Amine Moiety at Position 2

The primary aromatic amine at the C2 position is a versatile functional group, though its reactivity may be somewhat sterically hindered by the adjacent methyl and benzamide groups.

Its most significant reaction pathway involves diazotization . Treatment of the amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (-N₂⁺). byjus.commasterorganicchemistry.com

This diazonium intermediate is highly valuable because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com The diazonium salt can be subsequently treated with a variety of reagents to replace the original amino group with other functionalities, often in what are known as Sandmeyer or related reactions. masterorganicchemistry.comorganic-chemistry.org This two-step sequence allows for the synthesis of a wide array of derivatives that are not accessible through direct electrophilic substitution.

Table 3: Potential Derivatizations via Diazotization of the Amino Group

| Reagent(s) | Reaction Type | Resulting Functional Group at C2 | Citation(s) |

| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Sandmeyer | -Cl (Chloro) | libretexts.orgmasterorganicchemistry.com |

| 1. NaNO₂, HBr (0-5°C) 2. CuBr | Sandmeyer | -Br (Bromo) | libretexts.orgmasterorganicchemistry.com |

| 1. NaNO₂, H₂SO₄ (0-5°C) 2. CuCN | Sandmeyer | -CN (Cyano) | libretexts.orgmasterorganicchemistry.com |

| 1. NaNO₂, H₂SO₄ (0-5°C) 2. KI | Diazonium Replacement | -I (Iodo) | masterorganicchemistry.com |

| 1. NaNO₂, HCl (0-5°C) 2. HBF₄, then Heat | Schiemann Reaction | -F (Fluoro) | masterorganicchemistry.com |

| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Heat | Diazonium Replacement | -OH (Hydroxy) | masterorganicchemistry.com |

| 1. NaNO₂, HCl (0-5°C) 2. H₃PO₂ | Deamination | -H (Hydrogen) | libretexts.orgmasterorganicchemistry.com |

Reactions Involving the Phenylethyl Side Chain

The phenylethyl side chain offers additional opportunities for derivatization, both on the aromatic ring and the alkyl chain.

The phenyl group of the phenylethyl side chain is susceptible to electrophilic aromatic substitution reactions. The ethyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation will primarily occur at the ortho and para positions of this phenyl ring. The specific reaction conditions will determine the degree and regioselectivity of substitution. It is important to consider that the amide functionality elsewhere in the molecule could influence the reactivity under certain conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenylethyl Ring

| Reaction Type | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ | Ortho- and para-nitro derivatives |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Ortho- and para-halo derivatives |

| Friedel-Crafts Acylation | RCO⁺ | Ortho- and para-acyl derivatives |

The benzylic and homobenzylic positions of the ethyl chain in the phenylethyl moiety are potential sites for oxidation reactions under appropriate conditions. For instance, strong oxidizing agents could potentially cleave the alkyl chain or introduce a carbonyl group. However, such reactions would likely require harsh conditions that might also affect other parts of the molecule. More selective transformations could potentially be achieved using specific catalytic systems. While direct literature on the alkyl chain transformations of this specific molecule is scarce, general principles of organic chemistry suggest that radical halogenation could also occur at the benzylic position.

Advanced Structural and Stereochemical Investigations

Conformational Analysis of the Amide Linkage and Side Chains

The conformational flexibility of 2-amino-6-methyl-N-(2-phenylethyl)benzamide is primarily dictated by the rotational freedom around the amide bond and the single bonds of the N-(2-phenylethyl) and 6-methyl side chains.

The amide C-N bond in benzamides exhibits partial double bond character due to resonance, leading to a significant rotational barrier. This barrier restricts free rotation and results in the existence of distinct syn- and anti-periplanar conformations. In N-substituted benzamides, the trans (or anti) conformation, where the carbonyl oxygen and the substituent on the nitrogen are on opposite sides of the C-N bond, is generally favored due to reduced steric hindrance. The rotational barriers in amides are typically in the range of 15-20 kcal/mol. nih.gov For the N-(2-phenylethyl) group, rotation around the C-C and C-N single bonds will lead to various staggered and eclipsed conformations, with the staggered conformations being energetically more favorable. The presence of the ortho-methyl group on the benzamide (B126) ring can influence the orientation of the entire N-(2-phenylethyl)benzamide group through steric interactions, potentially favoring a conformation where the phenylethyl group is directed away from the methyl group. Similarly, the methyl group itself has a low rotational barrier, typically around 1-3 kcal/mol. mdpi.com

Table 1: Estimated Rotational Barriers

| Bond | Estimated Barrier (kcal/mol) | Notes |

|---|---|---|

| Amide C-N | 15-20 | Due to partial double bond character. nih.gov |

| C-C (ethyl) | 3-5 | Typical for single bonds in alkyl chains. |

| C-N (ethyl) | 2-5 | Influenced by adjacent aromatic rings. |

| C-C (methyl) | 1-3 | Low barrier to rotation. mdpi.com |

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations of this compound. A key potential intramolecular hydrogen bond could form between the hydrogen atom of the 2-amino group and the carbonyl oxygen of the amide linkage. This type of N-H···O hydrogen bond is commonly observed in related structures and contributes to the planarity of the molecule. nih.gov The formation of this six-membered ring-like structure would significantly influence the preferred conformation. Additionally, weaker C-H···π interactions may occur between the ethyl side chain and the phenyl rings. The presence and strength of these interactions are highly dependent on the solvent environment, with nonpolar solvents favoring intramolecular hydrogen bonding. escholarship.org

Isomeric Forms and Tautomerism Considerations

While positional and geometric isomerism are fixed for this compound, tautomerism is a possibility. Amide-imidol tautomerism, involving the migration of a proton from the nitrogen to the carbonyl oxygen, is a potential tautomeric form. However, for simple amides, the amide form is significantly more stable than the imidol form. The presence of the amino group introduces the possibility of amino-imino tautomerism within the aminobenzoyl moiety, although this is generally less favored in aniline-type systems.

Chiroptical Properties if Chiral Variants are Explored

The parent molecule, this compound, is not chiral. However, the introduction of a chiral center, for instance by substitution on the ethyl bridge of the N-(2-phenylethyl) group, would result in enantiomers. These chiral variants would be expected to exhibit chiroptical properties, such as optical rotation and circular dichroism. The specific rotation would depend on the nature and position of the substituent and the conformation of the molecule. Computational methods could be employed to predict the chiroptical properties of such hypothetical chiral derivatives.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful tool for investigating the structural and electronic properties of molecules for which experimental data is scarce.

Density Functional Theory (DFT) calculations could be employed to model the electronic structure of this compound. Such calculations can provide valuable insights into the molecule's properties. A common approach involves using a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov

DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. nih.gov

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity.

Table 2: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and electronic transitions. nih.gov |

| Dipole Moment | ~ 2-4 D | Reflects the overall polarity of the molecule. |

Applications in Advanced Chemical Synthesis and Material Science Non Biological Focus

Utilization as a Building Block in Complex Molecular Architectures

The potential for 2-amino-6-methyl-N-(2-phenylethyl)benzamide to serve as a synthon in complex chemical structures can be inferred from the known reactivity of its constituent functional groups.

Incorporation into Macrocyclic Systems

There is no specific information available in the searched literature detailing the use of this compound in the synthesis of macrocyclic systems. In principle, the difunctional nature of the molecule (amino and amide groups) could lend itself to cyclization reactions to form macrocycles, but no such examples have been reported.

Precursor for Polymeric Materials (e.g., Polyamides, Polyureas)

Similarly, while the amino group could theoretically react with appropriate comonomers to form polyamides or polyureas, there is no documented evidence of this compound being utilized as a monomer for polymerization. The steric hindrance from the 6-methyl group might influence its reactivity in polymerization processes.

Component in Supramolecular Assemblies

The hydrogen bonding capabilities of the amino and amide groups, along with potential π-π stacking interactions from the aromatic rings, suggest that this compound could participate in the formation of supramolecular assemblies. However, no specific studies on the self-assembly or host-guest chemistry of this compound were found.

Role as a Ligand in Coordination Chemistry

The presence of nitrogen and oxygen donor atoms in this compound makes it a potential ligand for coordination with metal ions. The amino group and the amide oxygen could act as a bidentate chelate. The broader family of aminobenzamide derivatives has been explored for their coordination properties, but specific studies involving this compound as a ligand are not available. The denticity and coordination mode would be influenced by the steric bulk of the methyl and phenylethyl substituents.

Development of Chemical Probes and Reagents (excluding biological probes)

No information was found regarding the application of this compound in the development of non-biological chemical probes or reagents.

Exploration in Organic Electronics or Optoelectronic Materials

There is no available research that explores the use of this compound in organic electronics or optoelectronic materials. The electronic properties of the molecule have not been characterized in this context.

Based on the comprehensive search of available scientific literature, there is currently no specific information regarding the catalytic or co-catalytic applications of the chemical compound “this compound” in the fields of advanced chemical synthesis and material science with a non-biological focus.

Extensive searches for scholarly articles, patents, and technical reports have not yielded any data on this particular compound being utilized as a catalyst or co-catalyst. The scientific literature focuses on related, but structurally distinct, benzamide (B126) derivatives and their various applications, none of which include the specific catalytic functions requested for "this compound".

Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on the catalytic or co-catalytic roles of this compound as per the requested outline.

Mechanistic Studies of Reactions Involving 2 Amino 6 Methyl N 2 Phenylethyl Benzamide

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the precise step-by-step process by which 2-amino-6-methyl-N-(2-phenylethyl)benzamide is synthesized is crucial for optimizing reaction conditions and maximizing yield and purity. Mechanistic studies would typically involve a combination of experimental and computational approaches to identify intermediates, transition states, and the factors governing the reaction rate.

Kinetic Isotope Effects

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), scientists can determine if that atomic position is involved in the rate-determining step of the reaction. For the synthesis of this compound, KIE studies could be designed to investigate the mechanism of amide bond formation or other key synthetic steps. However, no specific KIE data for the synthesis of this compound have been reported.

Reaction Progress Monitoring

The continuous monitoring of a chemical reaction provides valuable data on its kinetics and the formation of any intermediates or byproducts. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose. While these are standard techniques in synthetic chemistry, specific data from reaction progress monitoring for the synthesis of this compound are not available in the scientific literature.

Intermolecular Interactions and Self-Assembly in Solution

The behavior of this compound in solution, including its interactions with itself and with solvent molecules, would be dictated by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen), as well as aromatic rings, suggests the potential for complex intermolecular interactions and even self-assembly into larger supramolecular structures. Such studies are critical for understanding the compound's solubility, crystallization behavior, and potential applications in materials science. However, specific research on the intermolecular interactions and self-assembly of this compound has not been documented.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Solvents can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction's activation energy. For the synthesis of this compound, the polarity, proticity, and coordinating ability of the solvent would be expected to play a crucial role in the reactivity of the starting materials and the selectivity of the desired product. Systematic studies involving a range of solvents would be necessary to determine the optimal conditions for its synthesis. To date, no such specific studies on solvent effects for this compound have been published.

Future Research Directions and Perspectives

Exploration of Underexplored Synthetic Routes

The synthesis of 2-amino-6-methyl-N-(2-phenylethyl)benzamide has not been extensively documented in publicly available literature. This presents an opportunity to explore various synthetic strategies. A primary approach would involve the amidation of 2-amino-6-methylbenzoic acid with phenethylamine (B48288). Variations of this reaction could be investigated to optimize yield and purity.

One potential route is the activation of the carboxylic acid group of 2-amino-6-methylbenzoic acid using a coupling agent, followed by the addition of phenethylamine. Common coupling agents that could be explored include dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The general scheme for such a synthesis is presented below:

Scheme 1: Proposed Synthesis of this compound

An alternative approach could be the conversion of 2-amino-6-methylbenzoic acid to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with phenethylamine. This method, while often high-yielding, may require careful control of reaction conditions to avoid side reactions involving the amino group.

Further research could focus on a comparative analysis of these and other synthetic routes, evaluating them based on reaction efficiency, scalability, and cost-effectiveness. The results of such a study would be invaluable for the future production of this compound for further research and potential applications.

Development of Greener Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, the development of greener synthetic methodologies for this compound is a crucial area of future research. walisongo.ac.id This would involve exploring alternative solvents, catalysts, and reaction conditions that minimize environmental impact.

One promising avenue is the use of catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. walisongo.ac.id For instance, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, with water being the only byproduct. walisongo.ac.id Investigating the applicability of such catalysts to the synthesis of this compound could lead to a more atom-economical and environmentally friendly process. walisongo.ac.id

The exploration of alternative reaction media, such as water or bio-based solvents, could also contribute to a greener synthesis. A recent patent describes a method for preparing N-(2-phenylethyl)benzamide in an aqueous solution, which could potentially be adapted for the synthesis of its 2-amino-6-methyl derivative. google.com

The following table outlines potential green chemistry metrics that could be used to evaluate and compare different synthetic routes.

| Metric | Acid Chloride Route (Hypothetical) | Coupling Agent Route (Hypothetical) | Catalytic Route (Hypothetical) |

| Atom Economy | Moderate | Low | High |

| Process Mass Intensity | High | High | Low |

| Solvent Use | High (Organic) | Moderate (Organic) | Low (Aqueous/Bio-based) |

| Byproduct Generation | High (HCl, salts) | High (Urea, salts) | Low (Water) |

Advanced Computational Modeling for Novel Derivatives

Computational modeling offers a powerful tool for accelerating the discovery and optimization of novel chemical entities. In the context of this compound, advanced computational techniques can be employed to design and evaluate new derivatives with potentially enhanced properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be utilized to predict the biological activity of novel derivatives. For instance, by systematically modifying the substituents on the phenyl rings of the parent molecule, it may be possible to identify derivatives with improved affinity for a particular biological target.

A hypothetical study could involve the in-silico screening of a virtual library of this compound derivatives against a specific protein target. The results of such a study could guide the synthesis of the most promising candidates, thereby saving significant time and resources.

The table below illustrates a hypothetical dataset that could be generated from a computational screening study.

| Derivative | Substituent | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| Parent Compound | None | -7.5 | 3.2 |

| Derivative 1 | 4'-fluoro | -8.1 | 3.4 |

| Derivative 2 | 4'-chloro | -8.3 | 3.7 |

| Derivative 3 | 4'-methoxy | -7.8 | 3.0 |

Integration into Modular Chemical Systems

Modular chemical systems, which involve the assembly of complex molecules from simpler, pre-functionalized building blocks, represent a paradigm shift in chemical synthesis. The structure of this compound, with its distinct aromatic and amide components, makes it an interesting candidate for integration into such systems.

For example, the 2-amino-6-methylbenzoyl and phenylethylamine moieties could be developed as individual modules that can be readily combined with other complementary modules to generate a diverse library of related compounds. This approach would allow for the rapid and efficient exploration of the chemical space around the parent molecule.

Furthermore, the development of robust and orthogonal protection/deprotection strategies for the amino and amide functionalities would be essential for the successful integration of this compound into more complex modular synthesis schemes. This would enable the selective modification of different parts of the molecule, further expanding the range of accessible derivatives.

The successful implementation of a modular approach would not only streamline the synthesis of novel derivatives but also facilitate the creation of multifunctional molecules with tailored properties for a variety of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-amino-6-methyl-N-(2-phenylethyl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-amino-6-methylbenzoic acid derivatives and 2-phenylethylamine, using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or THF). Reaction efficiency can be optimized through Design of Experiments (DOE) to test variables such as temperature (40–80°C), stoichiometry (1:1 to 1:1.2 molar ratio), and catalyst loading. Fractional factorial designs are particularly useful for identifying critical parameters . Post-synthesis, purity should be verified via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and amide linkages (δ 8.0–8.5 ppm for NH) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₈N₂O) .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors .

- Waste Disposal : Collect organic waste in designated containers for incineration by certified facilities .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions, prioritizing derivatives with high binding affinities for target enzymes (e.g., kinases or proteases) .

- ADMET Prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Control Experiments : Verify compound purity (HPLC, NMR) to rule out impurities as confounding factors .

- Replicate Assays : Use triplicate measurements in biological assays (e.g., IC₅₀ determinations) to assess reproducibility .

- Experimental Design : Apply response surface methodology (RSM) to systematically vary substituents and correlate structural features with activity .

Q. What advanced spectroscopic techniques elucidate substituent effects on the benzamide core in analogs?

- Methodological Answer :

- X-ray Crystallography : Resolves steric effects of substituents (e.g., methyl or phenyl groups) on molecular conformation .

- Dynamic NMR : Detects rotational barriers in the amide bond to assess steric hindrance from ortho-substituents .

- Infrared Spectroscopy (IR) : Monitors shifts in N-H stretching (3300 cm⁻¹) to evaluate hydrogen-bonding interactions .

Q. How can researchers investigate the thermodynamic stability and degradation pathways of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–12 weeks, with periodic HPLC analysis to detect degradation products .

- Mass Spectrometry-Based Degradant Profiling : HRMS identifies oxidation byproducts (e.g., hydroxylation of the phenyl ring) or hydrolysis fragments .

- Kinetic Modeling : Arrhenius equations predict shelf life at standard storage conditions (25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.